Ethyl 3-amino-2-chlorobenzoate
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Overview
Description
Ethyl 3-amino-2-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the 3-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The amino group can be reduced to form various derivatives. For example, catalytic hydrogenation can convert the amino group to an alkylamine.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the amino group is converted to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed:
Substitution: Formation of ethyl 3-hydroxy-2-chlorobenzoate.
Reduction: Formation of ethyl 3-alkylamino-2-chlorobenzoate.
Oxidation: Formation of ethyl 3-nitro-2-chlorobenzoate.
Scientific Research Applications
Ethyl 3-amino-2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-chlorobenzoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The amino and chlorine substituents can influence the compound’s binding affinity and specificity for molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Ethyl 3-amino-2-chlorobenzoate can be compared with other similar compounds such as:
- Ethyl 2-amino-3-chlorobenzoate
- Ethyl 4-amino-2-chlorobenzoate
- Ethyl 3-amino-4-chlorobenzoate
Uniqueness: The position of the amino and chlorine substituents in this compound gives it unique reactivity and properties compared to its isomers. This positional difference can significantly impact its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 3-amino-2-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYZWIXJWWAFSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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